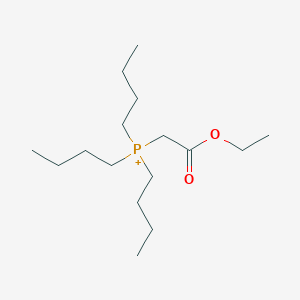
Ethyl (tributylphosphoranyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (tributylphosphoranyl)acetate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₂P. It is a derivative of phosphorane, characterized by the presence of an ethyl acetate group bonded to a tributylphosphoranyl moiety. This compound is of interest in organic synthesis and various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (tributylphosphoranyl)acetate can be synthesized through the reaction of ethyl bromoacetate with tributylphosphine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5BrCO2C2H5+P(C4H9)3→C2H5CO2P(C4H9)3+NaBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (tributylphosphoranyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethyl acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ethyl acetate group under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl (tributylphosphoranyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl (tributylphosphoranyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoranyl group can stabilize transition states and intermediates, facilitating reactions that form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the synthesis of other chemicals.
Tributylphosphine: A phosphine used as a ligand in coordination chemistry and as a reducing agent.
Phosphoranes: A class of compounds containing a phosphorus atom bonded to four substituents, used in various organic transformations.
Uniqueness
Ethyl (tributylphosphoranyl)acetate is unique due to its combination of an ethyl acetate group with a tributylphosphoranyl moiety, providing distinct reactivity and properties compared to other esters and phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C16H34O2P+ |
|---|---|
Molecular Weight |
289.41 g/mol |
IUPAC Name |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4/h5-15H2,1-4H3/q+1 |
InChI Key |
GZQUBNUKKITBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















